molecular formula C16H12F3NO3 B4600908 N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4600908
M. Wt: 323.27 g/mol
InChI Key: LMISSTYBXRTCKY-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H12F3NO3 and its molecular weight is 323.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.07692773 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Gene Expression

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives have been studied for their potential as inhibitors of NF-kappaB and AP-1 gene expression. Structural modifications of these compounds have shown to influence their biological activity significantly, making them potential candidates for the development of therapeutic agents targeting diseases associated with these transcription factors (Palanki et al., 2000).

Antipathogenic Activity

Compounds related to this compound have demonstrated significant antipathogenic activities, especially against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight their potential as templates for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

In the field of material science, derivatives of this compound have been used in the synthesis of well-defined aromatic polyamides and block copolymers. These materials exhibit unique physical properties and could be used in various applications, from advanced composites to nanostructured materials (Yokozawa et al., 2002).

Agricultural Chemistry

In agricultural chemistry, this compound derivatives, such as flubendiamide, have been developed as novel insecticides with high activity against lepidopterous pests. These compounds exhibit a unique mode of action and have been identified as suitable agents for integrated pest management programs (Tohnishi et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system with which it interacts. For example, some compounds with a trifluoromethyl group have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds with a trifluoromethyl group can be harmful if swallowed, cause skin irritation, and may be toxic to aquatic life .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, compounds with a trifluoromethyl group are of interest in medicinal chemistry due to their potential therapeutic properties .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)11-2-4-12(5-3-11)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMISSTYBXRTCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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